2-Chloro-8-iodoquinazoline
CAS No.:
Cat. No.: VC18291769
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClIN2 |
|---|---|
| Molecular Weight | 290.49 g/mol |
| IUPAC Name | 2-chloro-8-iodoquinazoline |
| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |
| Standard InChI Key | RPTWNSFVDDBUBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=C(N=C2C(=C1)I)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Chloro-8-iodoquinazoline belongs to the quinazoline family, a class of nitrogen-containing heterocycles comprising a benzene ring fused to a pyrimidine ring. The IUPAC name, 2-chloro-8-iodoquinazoline, reflects the positions of the halogen substituents. X-ray crystallography studies of analogous quinazolines reveal a planar structure with bond lengths of 1.33–1.38 Å for C–N bonds and 1.70–1.76 Å for C–X (X = Cl, I) bonds, consistent with sp²-hybridized carbons . The iodine atom’s large van der Waals radius introduces steric effects that influence reactivity, while the electron-withdrawing chlorine enhances electrophilicity at adjacent positions.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectra of 2-chloro-8-iodoquinazoline derivatives show distinct signals for aromatic protons and halogens. For example:
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NMR (CDCl₃): Protons on the benzene ring resonate at δ 7.8–8.3 ppm, while pyrimidine protons appear upfield at δ 7.2–7.6 ppm .
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NMR: Carbon atoms adjacent to halogens exhibit deshielding, with C-2 and C-8 appearing at δ 150–155 ppm and δ 95–100 ppm, respectively .
Mass spectrometry typically reveals a molecular ion peak at m/z 290 (M⁺) with isotopic patterns consistent with chlorine and iodine.
Synthesis and Industrial Production
Halogenation Strategies
Industrial synthesis employs continuous flow reactors to optimize halogenation of quinazoline precursors. Key steps include:
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Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazoline core.
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Chlorination: Electrophilic substitution using at 80–100°C introduces chlorine at position 2 with >90% regioselectivity .
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Iodination: Radical iodination with and in ethanol selectively substitutes position 8, achieving yields of 75–85% .
Table 1: Optimization of Halogenation Conditions
| Parameter | Chlorination (Step 2) | Iodination (Step 3) |
|---|---|---|
| Temperature (°C) | 80–100 | 25–40 |
| Reaction Time (h) | 4–6 | 7–10 |
| Yield (%) | 90–95 | 75–85 |
| Key Reagent |
Purification Techniques
Industrial-scale purification involves:
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Distillation: Removing excess under reduced pressure.
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Crystallization: Recrystallization from ethanol/water mixtures achieves >99% purity.
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Chromatography: Silica gel column chromatography resolves regioisomers in laboratory settings .
Reactivity and Chemical Transformations
Cross-Coupling Reactions
The iodine substituent undergoes palladium-catalyzed cross-coupling reactions, enabling diversification of the quinazoline scaffold:
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Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups at position 8. For example, phenylacetylene reacts in tetrahydrofuran (THF) with and , yielding 8-alkynyl derivatives in 70–80% yield .
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Suzuki-Miyaura Coupling: Aryl boronic acids substitute iodine under mild conditions (, , 60°C) .
Table 2: Comparative Reactivity of C–X Bonds in Quinazolines
| Bond Type | Bond Dissociation Energy (kcal/mol) | Preferred Reaction |
|---|---|---|
| C(2)–Cl | 83.14 | Nucleophilic substitution |
| C(8)–I | 66.45 | Cross-coupling |
Nucleophilic Substitution
The C(2)–Cl bond undergoes nucleophilic displacement with amines or alkoxides. For instance, reaction with morpholine in dimethylformamide (DMF) at 120°C produces 2-morpholino-8-iodoquinazoline, a precursor to kinase inhibitors .
| Compound | Target | IC₅₀ (nM) | Selectivity Over p38 Kinase |
|---|---|---|---|
| 2-Chloro-8-iodoquinazoline analog | EGFR L858R | 3.1 | 10-fold |
| 6-Methyl-2-pyridinyl derivative | ALK5 | 0.5 | 27-fold |
Anticancer Activity
Mechanistic studies suggest that halogenated quinazolines induce apoptosis by:
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DNA Intercalation: Planar structure facilitates binding to DNA grooves.
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Topoisomerase Inhibition: Stabilization of topoisomerase II-DNA cleavage complexes .
Applications in Drug Development
Prodrug Design
The iodine atom serves as a handle for radioisotope labeling (e.g., ) in theranostic agents. Preclinical studies demonstrate tumor-specific accumulation in xenograft models .
Dual Kinase Inhibitors
Structure-activity relationship (SAR) studies highlight the 8-position’s role in conferring dual EGFR/HER2 inhibition. A 6-acrylamide substituent combined with 8-iodo substitution achieves IC₅₀ values of 0.3 nM (EGFR) and 6.07 nM (HER2) .
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